molecular formula C7H3F3N2 B157043 5-(Trifluoromethyl)pyridine-2-carbonitrile CAS No. 95727-86-9

5-(Trifluoromethyl)pyridine-2-carbonitrile

Katalognummer: B157043
CAS-Nummer: 95727-86-9
Molekulargewicht: 172.11 g/mol
InChI-Schlüssel: WDSCJULUXJSJOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Trifluoromethyl)pyridine-2-carbonitrile (CAS: 351003-07-7) is a heterocyclic compound featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and a cyano (-CN) group at the 2-position. Its molecular formula is C₇H₃F₃N₂, with a molecular weight of 188.11 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyano group contributes to hydrogen bonding and electronic effects, making the compound a versatile intermediate in medicinal chemistry and agrochemical research .

This compound is widely used in synthesizing inhibitors, such as GLUT1 inhibitors (), and serves as a precursor for isothiocyanate derivatives (). Its structural simplicity allows for diverse functionalization, enabling tailored physicochemical and biological properties.

Biologische Aktivität

5-(Trifluoromethyl)pyridine-2-carbonitrile (C7H3F3N2) is a synthetic organic compound characterized by a pyridine ring substituted with a trifluoromethyl group and a carbonitrile functional group. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and drug development. The trifluoromethyl group is known to enhance the biological properties of compounds, leading to increased potency and selectivity.

  • Molecular Formula : C7H3F3N2
  • Molecular Weight : 180.11 g/mol
  • CAS Number : 104960-50-1

Biological Activity Overview

Research indicates that 5-(trifluoromethyl)pyridine derivatives exhibit various biological activities, including anticancer, antifungal, and insecticidal properties. The following sections detail these activities based on recent studies.

Anticancer Activity

Recent studies have shown that compounds similar to this compound possess notable anticancer properties. For instance, a series of trifluoromethyl pyrimidine derivatives demonstrated significant cytotoxicity against multiple cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells.

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity of various trifluoromethyl derivatives at concentrations of 5 µg/mL. The results indicated that certain compounds exhibited inhibition rates against PC3 cells ranging from 50% to over 64%, compared to doxorubicin as a control.

CompoundCell LineInhibition Rate (%)
Compound APC364.20
Compound BK56237.80
Compound CHeLa48.25
Compound DA54940.78

Antifungal Activity

The antifungal properties of trifluoromethyl pyridine derivatives have also been investigated. In vitro tests revealed that several compounds exhibited significant inhibitory effects against various fungal pathogens.

In Vitro Antifungal Testing

The antifungal activity was assessed against Botrytis cinerea, a common plant pathogen. Results showed that certain derivatives achieved inhibition rates exceeding 90%.

CompoundInhibition Rate (%) against B. cinerea
Compound E96.76
Compound F96.84
Compound G100

Insecticidal Activity

Insecticidal properties were evaluated using standard bioassays against pests such as Spodoptera frugiperda and Mythimna separata. Compounds demonstrated varying degrees of mortality rates at concentrations of 500 µg/mL.

Insecticidal Efficacy Results

CompoundPest SpeciesMortality Rate (%)
Compound HS. frugiperda90.0
Compound IM. separata86.7
Compound JS. frugiperda80.0

While the precise mechanisms underlying the biological activities of this compound remain under investigation, it is hypothesized that the trifluoromethyl group enhances lipophilicity and facilitates interaction with biological targets such as enzymes and receptors involved in cancer proliferation and fungal growth.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the trifluoromethyl group significantly contributes to the compound's bioactivity. Compounds lacking this substituent generally exhibited reduced efficacy, highlighting the importance of fluorination in enhancing pharmacological properties.

Q & A

Q. What are the common synthetic routes for 5-(trifluoromethyl)pyridine-2-carbonitrile, and how do reaction conditions influence yield?

Basic
The synthesis often involves nucleophilic substitution or cyclization reactions. A representative method includes the base-promoted rearrangement of intermediates under mild conditions. For example, anhydrous K₂CO₃ in acetonitrile (MeCN) at room temperature facilitates the formation of hydroxylated derivatives, followed by acid workup and extraction . Key factors affecting yield include:

  • Base selection : Anhydrous K₂CO₃ minimizes side reactions compared to stronger bases.
  • Solvent polarity : MeCN enhances nucleophilicity and stabilizes intermediates.
  • Temperature : Prolonged stirring at room temperature improves conversion rates.

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

Basic
Post-synthesis characterization typically employs:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and functional group integrity (e.g., trifluoromethyl and nitrile groups) .
  • LCMS (Liquid Chromatography-Mass Spectrometry) : Validates molecular weight and purity, with [M+1]+ peaks used for identification .
  • X-ray crystallography : Resolves ambiguous stereochemistry in complex derivatives .

Q. How do substituents on the pyridine ring influence the compound’s reactivity and biological activity?

Advanced
Substituents modulate electronic and steric properties, impacting both reactivity and pharmacological profiles. For example:

SubstituentEffect on Reactivity/ActivitySource
Chlorophenyl thioetherEnhances electrophilicity; distinct receptor interactions
Amino groupIncreases nucleophilicity; alters metabolic stability
Hydroxyl groupReduces lipophilicity; impacts solubility

Thioether functionalities (e.g., in 3-((4-chlorophenyl)thio) derivatives) show unique pharmacological properties compared to halogenated analogs .

Q. What strategies enable regioselective functionalization of this compound?

Advanced
Regioselectivity is achieved through:

  • Directed metalation : Using LiTMP (lithium tetramethylpiperidide) to deprotonate specific positions for subsequent electrophilic quenching.
  • Cross-coupling reactions : Suzuki-Miyaura couplings with aryl boronic acids at the 4-position .
  • Thiolation : Oxone-mediated sulfonation introduces thioether groups at the 5-position .

Q. What mechanistic insights explain base-promoted rearrangements in related pyridinecarbonitriles?

Advanced
Base-mediated rearrangements (e.g., isoxazolo[4,5-b]pyridines) proceed via:

Deprotonation : Formation of a resonance-stabilized enolate.

Cyclization : Intramolecular nucleophilic attack to form fused heterocycles.

Aromatization : Loss of small molecules (e.g., H₂O) to yield aromatic products .

Q. How does structural modification impact the compound’s potential as a pharmacophore?

Advanced

  • Trifluoromethyl group : Enhances metabolic stability and membrane permeability via hydrophobic effects .
  • Nitrile group : Acts as a hydrogen bond acceptor, improving target binding affinity .
  • Amino derivatives : Demonstrated inhibition of bacterial virulence factors (e.g., Pseudomonas aeruginosa biofilm formation) .

Q. What are the stability considerations for storing and handling this compound?

Basic

  • Storage : Anhydrous conditions under inert gas (N₂/Ar) prevent hydrolysis of the nitrile group.
  • Temperature : Long-term stability at –20°C; degradation observed above 40°C .
  • Light sensitivity : Amber vials mitigate photodegradation of the trifluoromethyl group.

Q. What in vitro models are used to evaluate the biological activity of derivatives?

Advanced

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-negative pathogens .
  • Enzyme inhibition studies : Fluorogenic assays targeting kinases or cytochrome P450 isoforms .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HepG2) to assess therapeutic indices .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table highlights key structural differences and properties of 5-(Trifluoromethyl)pyridine-2-carbonitrile and related pyridine-carbonitrile derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
This compound C₇H₃F₃N₂ 188.11 -CF₃ (5-position), -CN (2-position) GLUT1 inhibition, intermediate for agrochemicals
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile C₇H₄F₃N₃ 187.12 -NH₂ (5-position), -CF₃ (3-position) Apalutamide intermediate (prostate cancer drug)
5-Bromo-3-(trifluoromethyl)pyridine-2-carbonitrile C₇H₂BrF₃N₂ 252.00 -Br (5-position), -CF₃ (3-position) Halogenated intermediate for cross-coupling
5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile C₈H₂F₃N₃S 247.18 -NCS (5-position), -CF₃ (3-position) Precursor for thiourea derivatives
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile C₇H₂F₄N₂ 206.10 -F (3-position), -CF₃ (5-position) Fluorinated building block for drug design

Key Observations :

  • Electron-Withdrawing Groups : The -CF₃ group increases electronegativity, enhancing resistance to oxidative metabolism. Substitutions with halogens (Br, F) or reactive groups (-NCS) further modulate reactivity .
  • Solubility: The cyano group reduces solubility in polar solvents compared to amino or hydroxyl derivatives (e.g., 5-amino derivative in ).

Vorbereitungsmethoden

Nucleophilic Displacement Methods

Reaction Mechanism and Substrate Selection

The nucleophilic displacement strategy involves replacing a halogen (Cl, Br, or F) at the C2 position of 3-chloro-2-R-5-trifluoromethylpyridine with a cyano group. Activators such as 4-dimethylaminopyridine (DMAP) or triethylamine facilitate the formation of a reactive intermediate, enabling cyanide incorporation at ambient to moderate temperatures (0–80°C) .

Solvent Optimization

Low-toxicity solvents like dichloromethane (DCM) and acetone are preferred over nitriles (e.g., acetonitrile) to minimize environmental contamination. In Example 1 of CN106349159A, methanol and DCM achieved an 85.7% yield, with solvent recovery via vacuum distillation reducing production costs .

Activator Efficacy

Tertiary amines and pyridine derivatives act as dual-purpose catalysts and acid scavengers. DMAP demonstrated superior performance in Example 3, yielding 89% product due to its strong nucleophilicity and stability under reflux conditions .

Table 1: Comparative Analysis of Nucleophilic Displacement Conditions

ExampleSubstrate (R)ActivatorSolventTemp (°C)Yield (%)
1ClTriethylamineMethanol/DCM0–4085.7
2Br4-PyrollidinopyridineEthanol/DCE30–8088.1
3FDMAPAcetone/Chloroform20–4489.0

Catalytic Hydrogenation Approaches

Phase-Transfer Catalysis

US20050250947A1 discloses a cyanidation method using phase-transfer catalysts (PTCs) like tetra-n-octylammonium bromide to enhance cyanide ion mobility in biphasic systems. This avoids heavy metal cyanides, simplifying waste treatment and improving safety .

Solvent-Free Systems

In solvent-free conditions, PTCs mediate the reaction between 3-chloro-2-fluoro-5-trifluoromethylpyridine and potassium cyanide at 20–30°C, achieving near-quantitative conversion. The absence of organic solvents reduces flammability risks and downstream purification steps .

Table 2: Phase-Transfer Catalysis Parameters

CatalystCyanide SourceTemp (°C)Conversion (%)
Tricaprylylmethylammonium chlorideKCN2598
Tetra-n-butylammonium bromideNaCN3095

Solvent and Catalyst Recovery

Closed-Loop Solvent Recycling

CN106349159A integrates solvent recovery by distilling DCM from reaction mixtures and regenerating activators via acid-base extraction. This circular approach reduces raw material consumption by 40% compared to single-use systems .

Catalyst Regeneration

The US patent employs palladium-on-charcoal catalysts, which are filtrated and reused for up to five cycles without significant activity loss. This contrasts with homogeneous catalysts that require complex recovery .

Yield and Purity Considerations

Byproduct Formation

Nucleophilic displacement generates minimal byproducts (<2%), primarily unreacted starting material, which is recycled. Catalytic routes exhibit higher selectivity, with HPLC purity exceeding 99% .

Scalability

Both methods are scalable to multi-kilogram batches. The nucleophilic method’s batch time of 6–8 hours aligns with industrial workflows, while catalytic hydrogenation’s continuous-flow potential offers throughput advantages .

Eigenschaften

IUPAC Name

5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2/c8-7(9,10)5-1-2-6(3-11)12-4-5/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSCJULUXJSJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364197
Record name 5-(Trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95727-86-9
Record name 5-(Trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 95727-86-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Copper (I) cyanide (14.1 g) and 2-bromo-5-trifluoromethylpyridine (3.00 g, 13.3 mmol) in dry DMSO (70 mL) were combined and heated at 180° C. for 2 hours, cooled, and poured into NH4OH (3M). The mixture was then extracted with ethyl acetate (3×500 mL), washed with water (1×200 mL), dried (MgSO4), filtered and the filtrate concentrated under reduced pressure to provide the title compound. 1H NMR (DMSO, 300 MHz) δ 8.22 (m, 1H), 8.42 (m, 1H), 9.01 (s, 1H).
Name
Copper (I) cyanide
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To an ice-cooled solution of 5-(trifluoromethyl)pyridin-2-ol (10.24 g, 62.8 mmol) in anhydrous dichloromethane (200 ml) was added triethylamine (9.63 ml, 69 mmol), followed by dropwise addition of trifluoromethanesulfonic anhydride (12.68 ml, 75.4 mmol). The resulting mixture was stirred at room temperature for 2 hours. The mixture was washed with water (500 ml) and the aqueous layer extracted with dichloromethane (2×100 ml). The combined organic layers were washed with water (2×300 ml), brine (150 ml), then dried over Na2SO4, filtered through a 1 inch plug of silica gel and evaporated. The residue was dissolved in anhydrous N,N-dimethylformamide (150 ml) and zinc cyanide (3.98 g, 33.9 mmol) was added followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (3.56 g, 3.09 mmol). The mixture was degassed and heated at 80° C. overnight. The cooled reaction mixture was diluted with water (600 ml) and extracted with ethyl acetate (3×150 ml). The combined organic layers were washed with water (2×250 ml), brine (150 ml), dried (Na2SO4) and evaporated. The residue was purified by column chromatography on silica eluting with a gradient rising from neat iso-hexanes to 10% Et2O in iso-hexanes to give the title compound (8 g, 75%) as a white solid.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.24 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.63 mL
Type
reactant
Reaction Step Two
Quantity
12.68 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Name
zinc cyanide
Quantity
3.98 g
Type
catalyst
Reaction Step Five
Quantity
3.56 g
Type
catalyst
Reaction Step Six
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-(Trifluoromethyl)pyridine-2-carbonitrile
5-(Trifluoromethyl)pyridine-2-carbonitrile
5-(Trifluoromethyl)pyridine-2-carbonitrile
5-(Trifluoromethyl)pyridine-2-carbonitrile
5-(Trifluoromethyl)pyridine-2-carbonitrile
5-(Trifluoromethyl)pyridine-2-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.